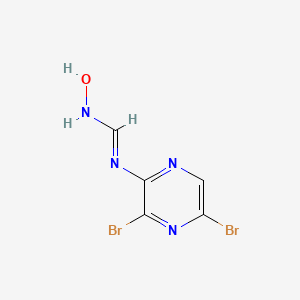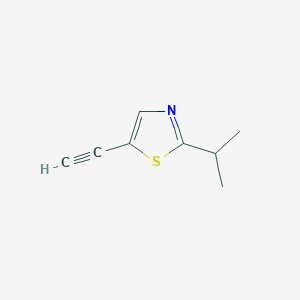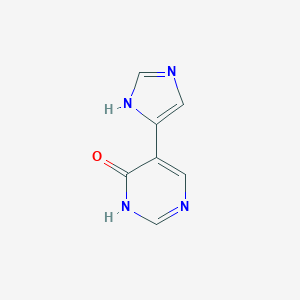
2H-Thiopyran, 4-butyltetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thiopyran, 4-butyltetrahydro-: is a heterocyclic compound containing sulfur It is a derivative of thiopyran, where the sulfur atom is part of a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Intramolecular Dieckmann Condensation: This method involves the cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH).
Double Addition of Hydrogen Sulfide: Another method involves the addition of hydrogen sulfide (H₂S) or sodium sulfide (Na₂S) to divinyl ketones, resulting in the formation of tetrahydro-4H-thiopyran-4-ones.
Industrial Production Methods: Industrial production methods for 2H-Thiopyran, 4-butyltetrahydro- are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2H-Thiopyran, 4-butyltetrahydro- can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiopyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Heterocycles: 2H-Thiopyran, 4-butyltetrahydro- is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology:
Biological Activity: Derivatives of thiopyran have shown potential biological activities, including antitumor, antibacterial, and antifungal properties.
Medicine:
Drug Development: The compound and its derivatives are being explored for their potential use in drug development due to their biological activities.
Industry:
Mecanismo De Acción
The mechanism of action of 2H-Thiopyran, 4-butyltetrahydro- involves its interaction with various molecular targets and pathways. For example, it can undergo oxidation to form reactive sulfur species, which can then interact with proteins and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Tetrahydrothiopyran: A similar compound with a fully saturated ring.
Thiopyran-4-one: A compound with a carbonyl group at the 4-position.
Thiane: Another sulfur-containing six-membered ring compound.
Uniqueness: 2H-Thiopyran, 4-butyltetrahydro- is unique due to its specific substitution pattern and the presence of a butyl group, which can influence its chemical reactivity and biological activity compared to other thiopyran derivatives .
Propiedades
Número CAS |
66625-24-9 |
|---|---|
Fórmula molecular |
C9H18S |
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
4-butylthiane |
InChI |
InChI=1S/C9H18S/c1-2-3-4-9-5-7-10-8-6-9/h9H,2-8H2,1H3 |
Clave InChI |
DKPOBDMBFWBVFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCSCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


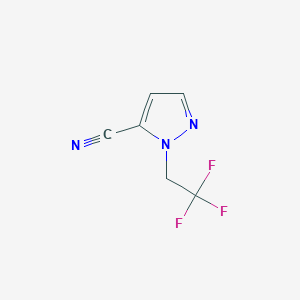
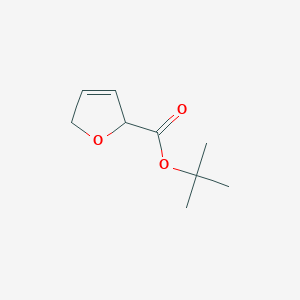
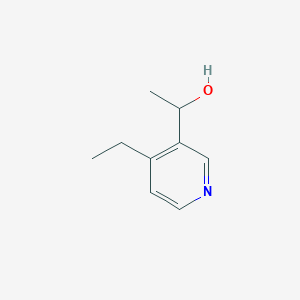

![2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13112458.png)
![2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone](/img/structure/B13112459.png)

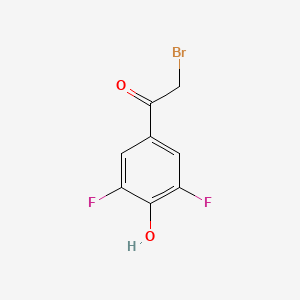
![4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl](/img/structure/B13112470.png)
